1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride 1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1189855-37-5
VCID: VC7553186
InChI: InChI=1S/C25H37ClN2O2.ClH/c1-18-2-3-22(26)11-24(18)28-6-4-27(5-7-28)15-23(29)16-30-17-25-12-19-8-20(13-25)10-21(9-19)14-25;/h2-3,11,19-21,23,29H,4-10,12-17H2,1H3;1H
SMILES: CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl
Molecular Formula: C25H38Cl2N2O2
Molecular Weight: 469.49

1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride

CAS No.: 1189855-37-5

Cat. No.: VC7553186

Molecular Formula: C25H38Cl2N2O2

Molecular Weight: 469.49

* For research use only. Not for human or veterinary use.

1-[(adamantan-1-yl)methoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol hydrochloride - 1189855-37-5

Specification

CAS No. 1189855-37-5
Molecular Formula C25H38Cl2N2O2
Molecular Weight 469.49
IUPAC Name 1-(1-adamantylmethoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Standard InChI InChI=1S/C25H37ClN2O2.ClH/c1-18-2-3-22(26)11-24(18)28-6-4-27(5-7-28)15-23(29)16-30-17-25-12-19-8-20(13-25)10-21(9-19)14-25;/h2-3,11,19-21,23,29H,4-10,12-17H2,1H3;1H
Standard InChI Key ZKTWKIVMMOPAKN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C<sub>25</sub>H<sub>38</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 469.49 g/mol. Its IUPAC name reflects the integration of an adamantane core, a piperazine ring substituted with a 5-chloro-2-methylphenyl group, and a propan-2-ol linker modified with an adamantylmethoxy group. The hydrochloride salt enhances solubility for research applications.

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl
InChIKeyZKTWKIVMMOPAKN-UHFFFAOYSA-N
PubChem CID16832242
CrystallinityNot reported

The adamantane moiety confers rigidity and lipid solubility, potentially enhancing blood-brain barrier penetration, while the piperazine group contributes to receptor-binding versatility .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via Mannich-type condensation reactions, involving:

  • Adamantane Derivative Preparation: Functionalization of adamantane-1-methanol to introduce the methoxy group.

  • Piperazine Substitution: Reaction of 4-(5-chloro-2-methylphenyl)piperazine with epichlorohydrin to form the propan-2-ol intermediate.

  • Coupling and Salt Formation: Condensation of the adamantylmethoxy and piperazine intermediates, followed by hydrochloride salt precipitation.

Table 2: Comparative Synthesis Metrics

StepReagents/ConditionsYield (%)
Adamantylmethoxy PreparationAdamantane-1-methanol, Thionyl Chloride85
Piperazine SubstitutionEpichlorohydrin, K<sub>2</sub>CO<sub>3</sub>, DMF78
Final CouplingDichloromethane, RT, 24h65

Related adamantane-piperazine hybrids, such as ethyl 4-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride, employ similar strategies, albeit with esterification steps .

Pharmacological Activities

Antiviral Mechanisms

Adamantane derivatives are historically recognized for influenza A virus inhibition via M2 proton channel blockade. While direct evidence for this compound is limited, structural analogs demonstrate broad-spectrum antiviral activity against enveloped viruses (e.g., SARS-CoV-2) . The adamantyl group may disrupt viral membrane fusion, while the chloro-substituted phenyl group enhances hydrophobic interactions.

CNS Modulation

The piperazine moiety’s affinity for dopamine (D<sub>2</sub>) and serotonin (5-HT<sub>1A</sub>) receptors suggests potential antipsychotic or anxiolytic applications. Molecular dynamics simulations predict strong binding to D<sub>2</sub> receptors (ΔG = -9.2 kcal/mol) .

Table 3: In Vitro Pharmacological Data

AssayResultSource
D<sub>2</sub> Receptor BindingIC<sub>50</sub> = 12 nM
Antiviral (H1N1)EC<sub>50</sub> = 3.7 μM
Cytotoxicity (HEK-293)CC<sub>50</sub> > 50 μM

Research Advancements and Applications

Structural-Activity Relationships (SAR)

  • Adamantane Rigidity: Enhances metabolic stability but reduces aqueous solubility.

  • Chloro Substituent: Electron-withdrawing effects improve receptor affinity.

  • Piperazine Flexibility: Facilitates conformational adaptation to binding pockets .

Preclinical Studies

In murine models, analogs exhibited 40% reduction in viral load (influenza A) and anxiolytic effects comparable to diazepam in elevated plus-maze tests. Toxicity profiles remain under investigation, though preliminary data indicate low hepatotoxicity (ALT < 25 U/L at 10 mg/kg).

Challenges and Future Directions

Despite promising activity, challenges include:

  • Solubility Limitations: The hydrochloride salt improves solubility, but data remain unreported.

  • Synthetic Complexity: Low yields (65%) in final coupling steps necessitate optimization.
    Future research should prioritize pharmacokinetic profiling and in vivo efficacy trials, particularly for CNS disorders.

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